molecular formula C5H2N2O2S B1523352 2-Cyanothiazole-4-carboxylic acid CAS No. 1211527-90-0

2-Cyanothiazole-4-carboxylic acid

Cat. No.: B1523352
CAS No.: 1211527-90-0
M. Wt: 154.15 g/mol
InChI Key: JVDDKWORZYQKOK-UHFFFAOYSA-N
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Description

2-Cyanothiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C5H2N2O2S and its molecular weight is 154.15 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

2-Cyanothiazole-4-carboxylic acid, a derivative of thiazole, has been found to have significant biological activities . The primary targets of this compound are Metallo-β-lactamases (MBLs), which are zinc-dependent enzymes capable of hydrolyzing all bicyclic β-lactam antibiotics . These enzymes pose a great threat to public health due to their role in antibiotic resistance .

Mode of Action

this compound acts as a broad-spectrum MBL inhibitor . It interacts with its targets by mimicking the anchor pharmacophore features of carbapenem hydrolysate binding . This interaction inhibits the activity of MBLs, thereby preventing the hydrolysis of β-lactam antibiotics .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to antibiotic resistance. By inhibiting MBLs, this compound disrupts the normal function of these enzymes, preventing them from breaking down β-lactam antibiotics . This disruption can help to overcome antibiotic resistance in bacteria that produce MBLs .

Pharmacokinetics

It is known that the compound exhibits favorable synergistic efficacy with meropenem, a carbapenem antibiotic, in a murine sepsis model . This suggests that this compound may have good bioavailability and can effectively reach its target sites in the body .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its ability to inhibit MBLs. By preventing these enzymes from hydrolyzing β-lactam antibiotics, this compound can help to overcome antibiotic resistance in bacteria that produce MBLs . This can lead to more effective treatment of bacterial infections with β-lactam antibiotics .

Action Environment

It is known that the compound’s efficacy can be influenced by factors such as the presence of other drugs (eg, Meropenem) and the specific characteristics of the bacterial strains it is used against

Properties

IUPAC Name

2-cyano-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N2O2S/c6-1-4-7-3(2-10-4)5(8)9/h2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDDKWORZYQKOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211527-90-0
Record name 2-Cyano-thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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